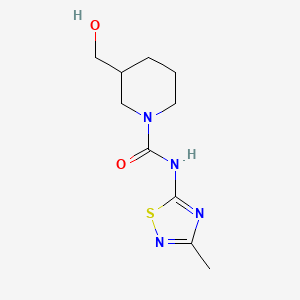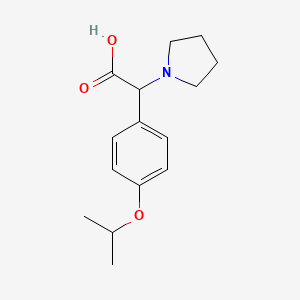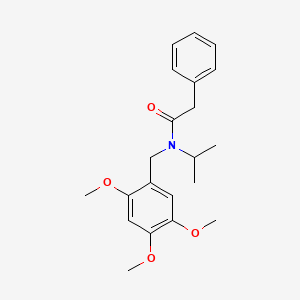![molecular formula C13H18Cl2N2O3S B5901426 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide, also known as ADMS, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide is not fully understood, but it is thought to involve the inhibition of various cellular processes that are essential for cancer cell growth and proliferation. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. Additionally, 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to have a variety of biochemical and physiological effects on cancer cells and other cells in the body. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which can lead to the death of cancer cells. Additionally, 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has several advantages for lab experiments, including its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including the fact that its mechanism of action is not fully understood and its potential side effects are not yet fully known.
Direcciones Futuras
There are several potential future directions for research on 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide. One possible direction is to further investigate its mechanism of action and identify specific cellular targets that are affected by the compound. Another potential direction is to explore its potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the potential side effects of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide involves a series of chemical reactions that require specialized laboratory equipment and expertise. The process begins with the reaction of 4-(allyloxy)-3,5-dichlorobenzylamine with N-methylethanesulfonamide, which results in the formation of the desired product. The reaction is typically carried out under controlled conditions, and the yield of the product can be optimized through careful optimization of the reaction parameters.
Aplicaciones Científicas De Investigación
2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. Various studies have shown that 2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide has potent anticancer activity, particularly against breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylamino]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-3-5-20-13-11(14)7-10(8-12(13)15)9-17-4-6-21(18,19)16-2/h3,7-8,16-17H,1,4-6,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMUULUZAOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNCC1=CC(=C(C(=C1)Cl)OCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(2E)-3-phenylprop-2-en-1-yl]cyclopropanamine](/img/structure/B5901354.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B5901359.png)
![2-[(2-chlorobenzyl)thio]-N-ethyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5901363.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-pyridin-4-ylethyl)benzamide](/img/structure/B5901371.png)



![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5901395.png)
![(2-sec-butoxy-3-methoxybenzyl)[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5901400.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5901403.png)
![N-(2-methoxyphenyl)-3-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)propanamide](/img/structure/B5901408.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5901416.png)
![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)
![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)